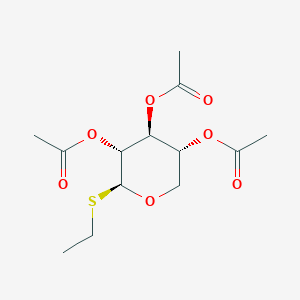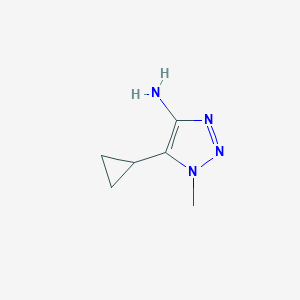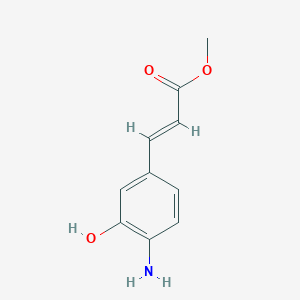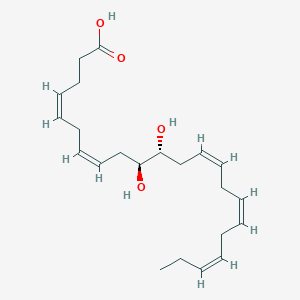
Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside is a synthetic carbohydrate derivative It is characterized by the presence of ethyl, acetyl, and thio groups attached to a xylopyranoside ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside typically involves the acetylation of a xylopyranoside precursor The process begins with the protection of hydroxyl groups on the xylopyranoside ring using acetyl groupsThe final step involves the ethylation of the thio group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and industrial applications .
化学反応の分析
Types of Reactions
Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be selectively reduced to yield hydroxyl groups.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted xylopyranosides.
科学的研究の応用
Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its potential role in glycosylation processes and as a probe for studying carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetyl groups can be hydrolyzed to release active hydroxyl groups, which can participate in further biochemical reactions .
類似化合物との比較
Similar Compounds
- Methyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside
- Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-galactopyranoside
- Methyl 2,3,4-tri-o-acetyl-1-thio-beta-l-fucopyranoside
Uniqueness
This compound is unique due to its specific combination of ethyl, acetyl, and thio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
2771-53-1 |
|---|---|
分子式 |
C13H20O7S |
分子量 |
320.36 g/mol |
IUPAC名 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O7S/c1-5-21-13-12(20-9(4)16)11(19-8(3)15)10(6-17-13)18-7(2)14/h10-13H,5-6H2,1-4H3/t10-,11+,12-,13+/m1/s1 |
InChIキー |
OTSSLPCTZZILDD-XQHKEYJVSA-N |
異性体SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCSC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)





![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

